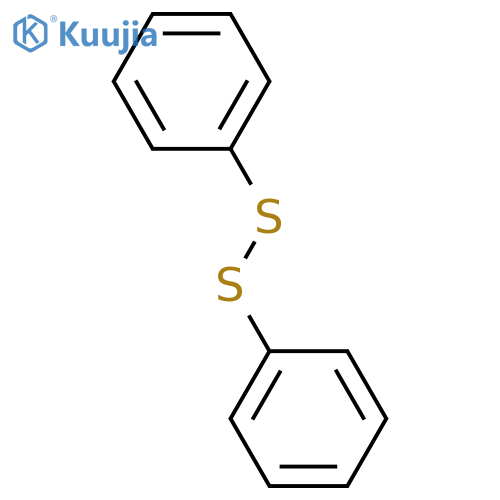

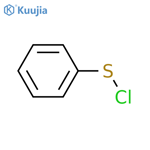

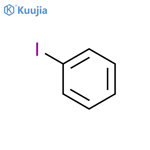

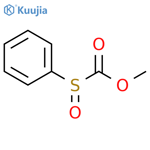

Formation of sulfur-sulfur bonds by nucleophilic attack on sulfenyl halides and thiocyanates

,

Pakistan Journal of Scientific and Industrial Research,

1976,

19(1),

1-3